6-(3,4-Dimethylphenyl)pyridazine-3-thiol
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Overview
Description
6-(3,4-Dimethylphenyl)pyridazine-3-thiol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a thione group at the 3-position and a 3,4-dimethylphenyl group at the 6-position. Pyridazine derivatives have been extensively studied due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
The compound 6-(3,4-dimethylphenyl)pyridazine-3(2H)-thione is a derivative of pyridazinone . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
It is known that a number of 6-aryl-3(2h)-pyridazinone derivatives have their mechanism of action based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Biochemical Pathways
Given that related compounds are known to inhibit calcium ion influx , it is possible that this compound may affect pathways related to calcium signaling
Result of Action
Given that related compounds are known to inhibit calcium ion influx , it is possible that this compound may have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylphenyl)pyridazine-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors. One common method involves the reaction of 3,4-dimethylphenylhydrazine with a suitable diketone under acidic or basic conditions to form the pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to improve yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethylphenyl)pyridazine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 6-phenylpyridazine-3(2H)-thione
- 6-(4-methylphenyl)pyridazine-3(2H)-thione
- 6-(3-chlorophenyl)pyridazine-3(2H)-thione
Uniqueness
6-(3,4-Dimethylphenyl)pyridazine-3-thiol is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1H-pyridazine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-8-3-4-10(7-9(8)2)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYQZHGSOXUNND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=S)C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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